molecular formula C21H27NO6 B11163471 6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid

6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid

Cat. No.: B11163471
M. Wt: 389.4 g/mol
InChI Key: XOHCKINYCZVQBV-UHFFFAOYSA-N
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Description

6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid typically involves the esterification of chromen derivatives. One common method involves the activation of the carboxylic acid group with N,N’-carbonyldiimidazole, followed by the reaction with the appropriate amine . The reaction conditions usually require mild temperatures and an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways. The chromen moiety is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexanoic acid moiety enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

6-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]hexanoic acid

InChI

InChI=1S/C21H27NO6/c1-4-15-12-19(25)28-20-13(2)17(10-9-16(15)20)27-14(3)21(26)22-11-7-5-6-8-18(23)24/h9-10,12,14H,4-8,11H2,1-3H3,(H,22,26)(H,23,24)

InChI Key

XOHCKINYCZVQBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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